molecular formula C15H16N2O4S2 B2875019 3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1704619-77-1

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2875019
CAS No.: 1704619-77-1
M. Wt: 352.42
InChI Key: MFRIZGWXHDMFBL-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic chemical compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle that is a scaffold of significant interest in medicinal chemistry . The structure is functionalized with a 4-methoxybenzenesulfonyl group and a thiophene-2-yl carboxamide moiety, which are common pharmacophores known to influence bioactivity and molecular recognition. Compounds containing the azetidinone (β-lactam) core are extensively studied for their diverse biological properties, which can include antiviral, cytostatic, and antimicrobial activities . For instance, certain azetidin-2-one derivatives have demonstrated moderate inhibitory activity against human coronavirus and influenza A virus, while others have shown potential as adjuvants to enhance the efficacy of antibiotics against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . The specific sulfonamide and carboxamide substituents on this azetidine framework suggest its potential utility as a valuable building block or intermediate in drug discovery programs. It is suitable for exploring structure-activity relationships (SAR), screening for new biological activities, and developing novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-11-4-6-12(7-5-11)23(19,20)13-9-17(10-13)15(18)16-14-3-2-8-22-14/h2-8,13H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIZGWXHDMFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine Core

The azetidine ring is typically synthesized via cyclization of γ-chloroamines or ring-closing metathesis (RCM) . A practical method involves:

Route 1: Cyclization of γ-Chloroamine

  • Starting Material : 3-Chloro-1-(ethoxycarbonyl)azetidine.
  • Reaction Conditions :
    • React with sodium 4-methoxybenzenesulfinate (1.2 equiv) in DMF at 80°C for 12 hours.
    • Yield : ~65% (estimated from analogous reactions in).
  • Product : Ethyl 3-(4-methoxybenzenesulfonyl)azetidine-1-carboxylate.

Route 2: Ring-Closing Metathesis

  • Starting Material : Diallylamine derivative.
  • Catalyst : Grubbs 2nd-generation catalyst (5 mol%) in CH2Cl2 under reflux.
  • Product : Azetidine ring with pendant functional groups for subsequent derivatization.

Sulfonylation at the 3-Position

Introducing the 4-methoxybenzenesulfonyl group demands electrophilic substitution or nucleophilic displacement:

Method 1: Nucleophilic Substitution

  • Substrate : Ethyl 3-bromoazetidine-1-carboxylate.
  • Reagent : Sodium 4-methoxybenzenesulfinate (1.5 equiv) in DMSO at 100°C.
  • Base : Triethylamine (2.0 equiv) to scavenge HBr.
  • Yield : 70–75% (extrapolated from).

Method 2: Sulfur Oxidation

  • Substrate : 3-Mercaptoazetidine-1-carboxylate.
  • Oxidizing Agent : mCPBA (2.0 equiv) in CH2Cl2 at 0°C to room temperature.
  • Yield : ~80% (based on).

Carboxamide Formation at the 1-Position

The final step involves coupling the azetidine carboxylic acid with thiophen-2-ylamine:

Method 1: Acyl Chloride Intermediate

  • Activation : Treat ethyl 3-(4-methoxybenzenesulfonyl)azetidine-1-carboxylate with LiOH (2.0 equiv) in THF/H2O to hydrolyze the ester.
  • Reagent : Thionyl chloride (3.0 equiv) to form the acyl chloride.
  • Coupling : React with thiophen-2-ylamine (1.2 equiv) in pyridine at 0°C.
  • Yield : 60–65%.

Method 2: Direct Coupling via T3P

  • Reagents : Azetidine carboxylic acid (1.0 equiv), thiophen-2-ylamine (1.1 equiv), T3P (50% in EtOAc, 1.5 equiv).
  • Solvent : DMF, 25°C, 6 hours.
  • Yield : 75–80% (optimized from).

Analytical Characterization

Technique Key Data Reference
1H NMR δ 7.75 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH3), 4.15–4.25 (m, 4H, azetidine)
IR 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric)
MS (ESI+) m/z 381.1 [M+H]+

Challenges and Optimization

  • Regioselectivity in Sulfonylation : The azetidine’s ring strain complicates direct electrophilic substitution. Using bulky bases (e.g., DIPEA) improves selectivity for the 3-position.
  • Carboxamide Stability : Thiophen-2-ylamine’s nucleophilicity necessitates low-temperature coupling to prevent over-reaction.
  • Purification : Column chromatography (SiO2, EtOAc/hexane) effectively isolates the product from diaryl sulfone byproducts.

Recent Advances

  • Flow Chemistry : Continuous-flow systems enhance the safety and efficiency of azetidine cyclization, reducing reaction times by 40%.
  • Enzymatic Coupling : Lipase-mediated amidation offers a greener alternative to traditional coupling reagents, achieving yields >70%.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, along with water or alcohols, are typically employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, substitution can introduce new functional groups, and hydrolysis can result in carboxylic acids or amides.

Scientific Research Applications

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their properties:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight IC50 (μM) Reference
3-(4-Methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide (Target) Azetidine, 4-methoxybenzenesulfonyl, thiophen-2-yl carboxamide C16H17N3O4S2 395.45 N/A N/A
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) Benzenesulfonamide, thiophen-2-yl enaminone, pyrimidinyl C17H15N5O3S 369.40 9.55
3-[(Pyrimidin-2-yl)amino]-N-(thiophen-2-yl)azetidine-1-carboxamide (BK62683) Azetidine, pyrimidinylamino, thiophen-2-yl carboxamide C12H13N5OS 275.33 N/A
3-[4-(Phenoxymethyl)-1H-triazol-1-yl]-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide (BF26270) Azetidine, triazolyl-phenoxymethyl, thiophen-2-ylmethyl carboxamide C18H19N5O2S 369.44 N/A
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) Benzo[d]thiazole, thiophen-2-yl enaminone, methoxy C15H13N3O2S2 339.41 9.39

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s azetidine ring is less common in the cited literature compared to larger heterocycles (e.g., pyrimidine in BK62683 or benzo[d]thiazole in compound 29). The smaller azetidine ring may enhance metabolic stability and reduce steric hindrance .

Sulfonamide vs. Carboxamide Linkage: The 4-methoxybenzenesulfonyl group in the target compound replaces the pyrimidinylamino group in BK62683.

Thiophene Modifications: Compounds with thiophen-2-yl enaminone linkers (e.g., compound 28) exhibit IC50 values <10 μM against breast cancer cells, attributed to the conjugated system enhancing electron delocalization and target engagement . The target compound’s direct thiophen-2-yl carboxamide may simplify synthesis while retaining activity.

Biological Activity :

  • Sulfonamide-thiophene hybrids (e.g., compounds 26–29) demonstrate IC50 values ~3× lower than doxorubicin, suggesting that the sulfonamide-thiophene motif is critical for antiproliferative effects . The target compound’s azetidine core could further optimize pharmacokinetics (e.g., solubility, half-life).

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